Cas no 5611-11-0 (1-[(4-iodo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole)
![1-[(4-iodo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole structure](https://www.kuujia.com/scimg/cas/5611-11-0x500.png)
5611-11-0 structure
Product name:1-[(4-iodo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
1-[(4-iodo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-iodo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1H-pyrazole, 1-[(4-iodo-2-methylphenyl)sulfonyl]-3,5-dimethyl-
- 1-(4-iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole
- 5611-11-0
- AKOS001599491
- CB10958
- SR-01000406218
- SMSF0006454
- AG-690/11304317
- BIM-0008341.P001
- 1-[(3,5-dimethylpyrazolyl)sulfonyl]-4-iodo-2-methylbenzene
- DTXSID00386215
- SR-01000406218-1
- ST50810033
- CBMicro_008365
-
- Inchi: InChI=1S/C12H13IN2O2S/c1-8-6-11(13)4-5-12(8)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3
- InChI Key: YDJMEELBLRAYPP-UHFFFAOYSA-N
- SMILES: CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)I)C)C
Computed Properties
- Exact Mass: 375.97389
- Monoisotopic Mass: 375.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 60.3Ų
Experimental Properties
- Density: 1.71
- Boiling Point: 474.2°C at 760 mmHg
- Flash Point: 240.6°C
- Refractive Index: 1.665
- PSA: 51.96
1-[(4-iodo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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4. Book reviews
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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